2-[4-(1-Aminoethyl)phenoxy]acetonitrile
Description
Overview of Phenoxyacetonitrile (B46853) Derivatives in Chemical Research
Phenoxyacetonitrile and its derivatives are aromatic nitriles that serve as valuable intermediates in organic synthesis. The nitrile group can undergo a variety of chemical transformations, including reduction to amines and hydrolysis to carboxylic acids, making these compounds versatile building blocks for more complex molecules. In the pharmaceutical industry, phenoxyacetonitrile derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. Furthermore, the phenoxy moiety itself is considered a "privileged scaffold" in medicinal chemistry, as its presence in a molecule can enhance binding to biological targets and improve pharmacokinetic properties.
Significance of the 2-[4-(1-Aminoethyl)phenoxy]acetonitrile Scaffold in Medicinal and Synthetic Chemistry
The scaffold of this compound combines the reactive potential of the phenoxyacetonitrile group with the pharmacologically significant aminoethyl-phenoxy moiety. The aminoethyl group is a common feature in many biologically active compounds, contributing to their ability to interact with various receptors and enzymes. The combination of these two structural features in a single molecule suggests a potential for a wide range of biological activities.
The strategic importance of this scaffold can be understood by considering the individual contributions of its components:
Phenoxyacetonitrile Core: Provides a synthetically versatile handle for further chemical modifications and is associated with a range of biological activities in its own right.
Aminoethyl Side Chain: A well-established pharmacophore known to interact with various biological targets, including adrenergic and serotonin (B10506) receptors.
Ether Linkage: Offers metabolic stability and a specific spatial arrangement of the aromatic and amino groups, which can be crucial for receptor binding.
The following table provides an overview of the potential applications of this scaffold based on the known activities of related compounds.
| Structural Moiety | Known Biological Activities/Applications | Potential for this compound |
| Phenoxyacetonitrile | Intermediate for anti-inflammatory and anticancer drugs | Development of novel therapeutic agents in oncology and inflammation |
| Aminoethyl-phenoxy | Adrenergic receptor modulation (agonists/antagonists) | Investigation for cardiovascular or neurological applications |
| General Phenoxy Ethers | Diverse pharmacological activities including antimicrobial and insecticidal | Exploration of a broad spectrum of biological activities |
Historical Development and Emerging Research Trajectories of Related Aminoethyl-Phenoxy Systems
The exploration of aminoethyl-phenoxy systems has a long and significant history in medicinal chemistry, dating back to the early 20th century with the development of the first synthetic drugs. A pivotal moment in this history was the discovery of phenoxyethanolamine and phenoxypropanolamine derivatives, which led to the development of beta-blockers, a class of drugs that have had a profound impact on the treatment of cardiovascular diseases. nih.govnih.gov
The timeline below highlights key developments in the history of related compounds:
Early 20th Century: The rise of pharmaceutical chemistry and the systematic investigation of synthetic organic compounds for therapeutic use. nih.gov
Mid-20th Century: The discovery of the beta-adrenergic blocking properties of phenoxypropanolamine derivatives, leading to the development of drugs like propranolol. nih.gov This marked a significant milestone in the treatment of hypertension and other cardiovascular conditions.
Late 20th Century: Extensive structure-activity relationship (SAR) studies on phenoxypropanolamines and related compounds to optimize their selectivity and efficacy for different beta-receptor subtypes. nih.gov
21st Century: Continued research into novel aminoethyl-phenoxy derivatives with a broader range of pharmacological activities, including anticonvulsant and antiarrhythmic properties. nih.govnih.gov
Emerging research is now focusing on the development of highly selective and multi-target ligands based on the aminoethyl-phenoxy scaffold, aiming to create more effective and safer therapeutic agents.
Scope and Research Objectives for Investigating this compound
Given the rich pharmacological history of related compounds, the investigation of this compound presents a compelling research opportunity. The primary objectives for the study of this specific molecule would be:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound and full characterization of its physicochemical properties.
Pharmacological Screening: A comprehensive screening of the compound's biological activity across a range of relevant targets, with an initial focus on adrenergic and other neurotransmitter receptors, as well as its potential as an anti-inflammatory or anticancer agent.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with systematic modifications to the core structure to understand the key structural features responsible for any observed biological activity.
Elucidation of Mechanism of Action: In-depth studies to determine the molecular mechanism by which the compound exerts its biological effects.
The following table outlines the key research areas and the specific objectives within each.
| Research Area | Specific Objectives |
| Chemical Synthesis | - Develop a high-yield, multi-step synthesis protocol.- Purify and characterize the final compound using spectroscopic techniques. |
| Biological Evaluation | - Screen for binding affinity to a panel of G-protein coupled receptors.- Assess functional activity in cell-based assays.- Evaluate in vivo efficacy in relevant animal models. |
| Medicinal Chemistry | - Synthesize derivatives with modifications to the amino, ethyl, and phenyl groups.- Establish a clear structure-activity relationship to guide lead optimization. |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,7,12H2,1H3 |
InChI Key |
BMMCEAKEUPJLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC#N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 1 Aminoethyl Phenoxy Acetonitrile and Analogues
Established Synthetic Pathways for Acetonitrile (B52724) Scaffolds Bearing Phenoxy and Aminoethyl Moieties
The assembly of the 2-[4-(1-Aminoethyl)phenoxy]acetonitrile scaffold is typically achieved through a linear sequence starting with a commercially available, appropriately substituted phenol (B47542). The strategy involves the initial formation of the phenoxyacetonitrile (B46853) core, followed by the elaboration of the aminoethyl side chain from a suitable precursor.
Construction of the Phenoxyacetonitrile Core
The formation of the phenoxyacetonitrile core is most commonly accomplished via a Williamson ether synthesis. This method involves the reaction of a phenol with a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a base. A common precursor for this synthesis is 4-hydroxyacetophenone, which already contains the acetyl group that will be converted into the aminoethyl moiety.
The reaction proceeds by deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the haloacetonitrile in an SN2 reaction to form the desired ether linkage. Acetonitrile is often used as the solvent for this transformation. prepchem.com
The general scheme is as follows: Starting Material: 4-Hydroxyacetophenone Reagent: Chloroacetonitrile (ClCH₂CN) or Bromoacetonitrile (BrCH₂CN) Base: Potassium Carbonate (K₂CO₃) Solvent: Acetonitrile (CH₃CN) Product: 2-(4-Acetylphenoxy)acetonitrile (B3379491)
This approach yields the key intermediate, 2-(4-acetylphenoxy)acetonitrile, which contains the complete carbon skeleton of the target molecule.
Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxyacetonitriles
| Phenol Substrate | Haloacetonitrile | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxyacetophenone | 2-Chloroacetonitrile | K₂CO₃ | Acetonitrile | Reflux, 4-6 h | High | General Method prepchem.com |
| Phenol | 2-Bromoacetonitrile | NaH | THF | 0°C to RT, 12 h | Excellent | General Method |
| 4-Methoxyphenol | 2-Chloroacetonitrile | K₂CO₃ | DMF | 80°C, 5 h | Good | General Method |
Introduction and Functionalization of the Aminoethyl Side Chain
With the 2-(4-acetylphenoxy)acetonitrile intermediate in hand, the next step is the conversion of the acetyl group into the primary aminoethyl group. The most direct method for this transformation is reductive amination.
This one-pot reaction involves treating the ketone with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine in situ. The imine is then reduced to the corresponding primary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C).
This pathway provides a straightforward route to the racemic final product, as the reduction of the planar imine intermediate can occur from either face with equal probability.
Advanced Synthetic Approaches to Novel this compound Derivatives
To explore the chemical space around this scaffold, advanced synthetic methods are employed to introduce stereochemical control, modify the aromatic ring, and transform the nitrile group.
Stereoselective Synthesis of Chiral Centers at the Aminoethyl Moiety
The carbon atom attached to the amino group in the aminoethyl side chain is a stereocenter. The synthesis of enantiomerically pure or enriched forms of this compound is crucial for studying its biological properties. Two primary strategies are employed for this purpose:
Chiral Auxiliary-Mediated Synthesis: This approach involves a diastereoselective reaction. The 2-(4-acetylphenoxy)acetonitrile intermediate is reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine creates a new stereocenter, leading to a mixture of diastereomers. Due to steric hindrance from the chiral auxiliary, one diastereomer is typically formed in excess. After separation of the diastereomers, the chiral auxiliary is removed, often by hydrogenolysis, to yield the desired enantiomerically pure primary amine. epo.org
Asymmetric Reduction: A more direct method is the asymmetric reduction of the ketone or an intermediate imine. This can be achieved using a chiral reducing agent or a catalyst. For instance, the reduction of the ketone in 2-(4-acetylphenoxy)acetonitrile using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can produce a chiral alcohol with high enantioselectivity. The alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with azide (B81097) and subsequent reduction.
Modification of the Phenyl Ring for Enhanced Molecular Diversity
Introducing substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. This can be accomplished in two main ways:
Synthesis from Substituted Precursors: The most reliable method is to begin the synthesis with a pre-functionalized starting material. For example, using 3-chloro-4-hydroxyacetophenone or 3-fluoro-4-hydroxyacetophenone in the initial Williamson ether synthesis will carry the halogen substituent through the entire reaction sequence, ultimately yielding the corresponding substituted this compound derivative.
Electrophilic Aromatic Substitution: Direct modification of the aromatic ring can be performed on an intermediate like 2-(4-acetylphenoxy)acetonitrile. The existing substituents—the ortho, para-directing phenoxyacetonitrile group and the meta-directing acetyl group—will influence the position of the incoming electrophile. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used to introduce a variety of functional groups, although regioselectivity can be a challenge.
Nitrile Group Transformations and Derivatization
The nitrile group is a highly versatile functional handle that can be converted into a wide array of other functionalities, significantly expanding the molecular diversity of the scaffold. researchgate.net The cyano group is generally robust and can be carried through many synthetic steps before being transformed. nih.gov
Key transformations include:
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions. libretexts.org This converts the starting molecule into a diamine derivative.
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating. ebsco.com This introduces an acidic functional group into the molecule.
Conversion to Ketones: Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) followed by an aqueous workup transforms the nitrile into a ketone (-(C=O)R). libretexts.org
Formation of Heterocycles: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as tetrazoles (via reaction with sodium azide) or triazoles.
Table 2: Common Chemical Transformations of the Nitrile Group
| Transformation | Resulting Functional Group | Typical Reagents | Reference |
|---|---|---|---|
| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄; H₂/Raney Ni | libretexts.org |
| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺, heat; NaOH, H₂O, heat | ebsco.com |
| Partial Hydrolysis | Amide (-CONH₂) | H₂SO₄ (conc.), mild conditions | ebsco.com |
| Organometallic Addition | Ketone (-(C=O)R) | 1. R-MgBr or R-Li; 2. H₃O⁺ | libretexts.org |
| Cycloaddition | Tetrazole | NaN₃, NH₄Cl | researchgate.net |
Reaction Condition Optimization and Yield Enhancement in the Synthesis of this compound Analogues
Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For complex molecules like this compound analogues, which contain multiple functional groups, careful selection of catalysts, reagents, and solvents is paramount.
The synthesis of α-aminonitriles, a key structural motif in the target compound, is often achieved through the Strecker reaction or related methodologies. mdpi.com The choice of catalyst and cyanide source is crucial for achieving high yields and, in the case of chiral molecules, high enantioselectivity.
Catalytic Systems: A variety of catalytic systems have been employed for the synthesis of α-aminonitriles. Organocatalysis, in particular, has emerged as a powerful tool. For instance, chiral thiourea (B124793) derivatives derived from quinine (B1679958) can act as effective organocatalysts in the enantioselective Strecker reaction of ketimines, yielding α-aminonitriles in good yields and with high enantiomeric excess (ee). mdpi.com For the synthesis of the phenoxyacetonitrile core, phase-transfer catalysts (PTCs) like polyethylene (B3416737) glycol derivatives are effective in facilitating the reaction between a phenoxide and a haloacetonitrile in a biphasic system, often achieving yields greater than 80%. Ruthenium complexes have also been noted for their ability to enhance the rate of nitrile hydration, a potential subsequent reaction for derivatization.
Reagent Selection: The selection of the cyanating agent is a critical consideration. While traditional reagents like hydrogen cyanide (HCN) and potassium cyanide (KCN) are effective, their high toxicity necessitates stringent handling procedures. mdpi.com Safer alternatives such as trimethylsilyl (B98337) cyanide (TMSCN), ethyl cyanoformate, or non-toxic cyanide sources like potassium ferricyanide (B76249) are increasingly preferred. mdpi.comrsc.org The synthesis can be performed as a one-pot reaction, combining an aldehyde or ketone, an amine, and a cyanide source, which improves efficiency by reducing the need for isolating intermediates. rsc.org
The following table summarizes various catalytic systems and reagents used in the synthesis of structural motifs found in this compound analogues.
| Reaction Type | Catalyst System | Reagent(s) | Typical Yield | Reference |
| Strecker Reaction | Chiral Thiourea Organocatalyst | Ketimine, TMSCN | Good to Excellent | mdpi.com |
| Strecker Reaction | Ferricyanide/Ferrocyanide | Aldehyde, Amine | 50-85% | rsc.org |
| Nucleophilic Substitution | Phase-Transfer Catalyst (PEG) | Phenoxide, Haloacetonitrile | >80% | |
| Nitrile Hydration | Ruthenium Complexes | Nitrile, Water | >90% conversion |
Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants, the stability of transition states, and the reaction mechanism. researchgate.net For instance, in the acetylation of aniline, using acetic acid as a solvent resulted in a higher reaction rate compared to diethyl ether because it lowered the activation energy of the reaction. researchgate.net The polarity of the solvent is a key factor; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile are often used in nucleophilic substitution reactions common in the synthesis of these analogues. biointerfaceresearch.commdpi.com However, the effect of a solvent can be complex, and optimization often requires screening a range of options. The chemical shifts observed in NMR spectroscopy can also be influenced by the solvent, which is an important consideration during product characterization. researchcommons.org
Green Chemistry Considerations: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pharmaceutical intermediates, this involves several key strategies:
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂ is a primary goal. nih.govresearchgate.net Water-EtOH mixtures have been successfully used as a green reaction medium for the synthesis of other nitrogen-containing heterocycles. nih.gov
Catalyst Recyclability: The use of heterogeneous or anchored homogeneous catalysts that can be easily recovered and reused improves the sustainability of the process. mdpi.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot, multi-component reactions are often favored as they can increase atom economy and reduce waste. nih.gov
Solvent-Free Conditions: When feasible, conducting reactions under solvent-free conditions, often with gentle heating, can significantly reduce the environmental impact of the synthesis. nih.govnih.gov
Pharmaceutical companies are increasingly adopting these principles, leading to manufacturing processes with significantly reduced solvent consumption, greenhouse gas emissions, and energy usage. dcatvci.org
Characterization Techniques for Synthetic Products
Once a synthesis is complete, a comprehensive suite of analytical techniques is required to confirm the identity, purity, and structure of the product.
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structure elucidation. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons (typically in the 6.8-7.5 ppm range), the methine proton of the aminoethyl group, the methyl protons (as a doublet), the methylene (B1212753) protons of the acetonitrile group (as a singlet), and the amine protons. rsc.orgyoutube.com The ¹³C NMR spectrum would similarly show characteristic peaks for the nitrile carbon (around 117-118 ppm), the aromatic carbons, and the aliphatic carbons of the side chains. biointerfaceresearch.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Key expected absorptions for this compound would include:
A sharp peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.
Bands in the 3300-3400 cm⁻¹ region for the N-H stretching of the primary amine.
C-H stretching bands for aromatic (~3050 cm⁻¹) and aliphatic (~2900-2980 cm⁻¹) protons. wisc.edu
C-O-C stretching for the ether linkage, typically found in the 1200-1250 cm⁻¹ region. wisc.edu
C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, and it is particularly useful for analyzing compounds with conjugated π systems, such as the phenyl ring in the target molecule. wisc.edu The absorption maxima can be used to confirm the presence of the aromatic chromophore.
The table below outlines the predicted spectroscopic data for this compound.
| Technique | Functional Group | Expected Observation |
| IR | Nitrile (C≡N) | ~2250 cm⁻¹ (sharp) |
| Amine (N-H) | 3300-3400 cm⁻¹ (medium, possibly two bands) | |
| Ether (Ar-O-C) | ~1240 cm⁻¹ (strong) | |
| ¹H NMR | Aromatic (C₆H₄) | 6.8 - 7.5 ppm (multiplets) |
| Methylene (-O-CH₂-CN) | ~4.7 ppm (singlet) | |
| Methine (-CH(NH₂)-) | ~4.1 ppm (quartet) | |
| Methyl (-CH₃) | ~1.4 ppm (doublet) | |
| ¹³C NMR | Nitrile (-CN) | ~118 ppm |
| Aromatic (C₆H₄) | 115 - 158 ppm | |
| Aliphatic Carbons | 25 - 70 ppm |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. lehigh.edu For this compound (C₁₀H₁₂N₂O), the calculated molecular weight is 176.22 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. lehigh.edu
Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺ at m/z 177. researchgate.netbris.ac.uk Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z 176 would be observed, along with characteristic fragment ions resulting from the cleavage of bonds within the molecule. nih.govlibretexts.org Predicted fragmentation pathways could include the loss of the cyanomethyl radical (•CH₂CN) or cleavage at the benzylic position to form a stable iminium ion.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal of one enantiomer (or a derivative containing another known chiral center) allows for the unambiguous determination of its absolute stereochemistry (R or S configuration). nih.gov
Structure Activity Relationship Sar and Molecular Design Principles of 2 4 1 Aminoethyl Phenoxy Acetonitrile and Its Analogues
Methodologies for Comprehensive SAR Determination
A thorough understanding of the SAR for this class of compounds is achieved through a combination of synthetic chemistry, biological testing, and computational modeling.
The cornerstone of SAR studies is the systematic synthesis of a library of analogues where specific parts of the parent molecule are methodically altered. For 2-[4-(1-Aminoethyl)phenoxy]acetonitrile, this involves:
Modification of the Aminoethyl Group: Synthesizing compounds with variations in the amine (primary, secondary, tertiary), altering the length of the ethyl chain (e.g., aminomethyl, aminopropyl), and introducing stereochemical changes at the chiral center.
Substitution on the Phenoxy Ring: Preparing derivatives with different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring to probe electronic and steric effects.
Replacement of the Nitrile Group: Creating bioisosteric replacements for the nitrile, such as carboxamide, tetrazole, or ketone groups, to evaluate the specific contribution of the cyano functionality.
Once synthesized, these analogues undergo functional profiling through a battery of in vitro and in vivo assays. This typically includes binding assays to determine affinity for the molecular target and functional assays to measure the biological response (e.g., agonism, antagonism). The resulting data, which correlates structural changes with activity, forms the empirical basis of the SAR.
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of the synthesized analogues with their biological activities. nih.govnih.gov This computational approach is used to generate predictive models that can guide the design of new, more potent compounds. nih.gov For a series of this compound derivatives, a QSAR study would involve:
Data Set Generation: A series of analogues with known biological activities (e.g., IC50 values) is selected.
Descriptor Calculation: Various molecular descriptors are calculated for each analogue, quantifying properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. jmaterenvironsci.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds.
A successful QSAR model can elucidate which properties are most critical for activity and can be used to predict the potency of virtual compounds before committing resources to their synthesis.
Impact of Core Structural Modifications on Biological Activity and Selectivity
The biological profile of this compound analogues is highly sensitive to modifications of its core structure.
The basic amino group is a critical pharmacophoric feature, often involved in forming a salt bridge or hydrogen bond with an acidic residue in the target's binding pocket.
Amine Substitution: Modifying the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine can significantly impact basicity, lipophilicity, and steric bulk. This can alter binding affinity and selectivity. Often, a secondary amine provides an optimal balance of potency and properties.
Chain Length: The length of the alkyl chain connecting the amine to the chiral center influences the positioning of the basic nitrogen. Studies on other scaffolds have shown that even a single methylene (B1212753) group extension or contraction can drastically alter activity by misaligning the key interaction. researchgate.net An ethyl group often provides an ideal spacing for many targets.
Table 1: Illustrative SAR of Aminoethyl Moiety Modifications This table presents hypothetical data to demonstrate potential SAR trends.
| Analogue | Modification | Relative Binding Affinity | Interpretation |
| Parent | -NH2, Ethyl Chain | 1.0 | Baseline activity of the primary amine. |
| Analogue A | -NH(CH3) | 2.5 | Increased affinity, possibly due to optimal hydrophobic/electronic interaction. |
| Analogue B | -N(CH3)2 | 0.8 | Decreased affinity, potentially due to steric hindrance in the binding pocket. |
| Analogue C | -NH2, Propyl Chain | 0.3 | Reduced affinity, suggesting the amine is now sub-optimally positioned. |
The electronic properties of the phenoxy ring can modulate the pKa of the ether oxygen and influence interactions with the biological target. Placing substituents on this ring allows for fine-tuning of the molecule's electronic and steric profile.
Electronic Effects: Electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO2) decrease the electron density of the aromatic ring. researchgate.net This can impact pi-stacking interactions or the strength of the ether linkage. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase electron density. The optimal electronic nature depends on the specific interactions within the protein's binding site.
Steric Effects: The size and position of substituents are critical. A bulky substituent at the ortho position, for example, could introduce steric clash and reduce binding affinity, whereas a similar group at the para position might fit into a hydrophobic sub-pocket and enhance activity.
Table 2: Illustrative SAR of Phenoxy Ring Substitutions This table presents hypothetical data to demonstrate potential SAR trends.
| Analogue | Substituent at para-position | Relative Activity (IC50) | Interpretation |
| Parent | -H | 100 nM | Baseline activity. |
| Analogue D | -Cl (EWG) | 50 nM | Increased activity, suggesting an EWG is favorable for binding. |
| Analogue E | -OCH3 (EDG) | 200 nM | Decreased activity, indicating electron-donating properties are detrimental. |
| Analogue F | -NO2 (Strong EWG) | 35 nM | Further increased activity, confirming the trend for EWGs. |
| Analogue G | -C(CH3)3 (Bulky group) | 500 nM | Significantly decreased activity, likely due to steric hindrance. |
The nitrile group, though small, plays a significant and multifaceted role in molecular interactions. nih.gov Its unique properties make it a valuable functional group in drug design. nih.gov
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a strong hydrogen bond acceptor, interacting with backbone NH groups or polar side chains (e.g., serine, arginine) in a receptor. nih.govresearchgate.net
Dipolar Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable polar interactions within the binding site. nih.gov It can serve as a bioisostere for a carbonyl oxygen or a hydroxyl group. nih.gov
Electronic Modulation: As a potent electron-withdrawing group, the nitrile influences the electronic properties of the rest of the molecule, which can enhance binding affinity and improve metabolic stability. nih.gov Its linear geometry allows it to probe narrow hydrophobic channels within a binding pocket. researchgate.net Replacing the nitrile with other groups and observing the change in activity confirms its importance and specific role in the binding mode.
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore preferred, shapes a molecule can adopt.
Preferred Conformations and Pharmacophore Elucidation
The preferred conformation of this compound would be determined by the rotational freedom around its single bonds, particularly the bond connecting the phenoxy group to the ethylamine (B1201723) side chain and the bond between the phenyl ring and the oxygen atom. The interactions between the amino, ethyl, and nitrile groups, as well as the phenoxy ring, would dictate the most stable spatial arrangement. Computational chemistry methods are typically employed to calculate the energy of different conformations and identify the most probable ones.
A pharmacophore model identifies the essential spatial arrangement of functional groups necessary for biological activity. For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the nitrile group and the phenoxy oxygen), and an aromatic ring feature. researchgate.net The distances and angles between these features in the active conformation are key to its interaction with a target protein. researchgate.net
Dynamic Behavior and Ligand-Target Adaptability
Molecules are not static; they exhibit dynamic behavior, vibrating and rotating. This flexibility can be crucial for binding to a biological target. The ability of this compound and its analogs to adapt their conformation to fit into a binding pocket is a key aspect of their potential efficacy. This "induced fit" can lead to stronger binding interactions. Understanding the molecule's dynamic behavior through molecular dynamics simulations can provide insights into how it approaches and interacts with its target, and how modifications to its structure might alter this adaptability.
Rational Design Strategies for Optimizing this compound-Based Ligands
Rational drug design uses the knowledge of a biological target and the structure of a lead compound to design more potent and selective analogs.
Molecular Hybridization Approaches
Molecular hybridization involves combining structural features from different molecules that are known to have desirable properties. If, for instance, the this compound scaffold was found to have a modest affinity for a target, and another, structurally different molecule was known to bind to a neighboring site on the same target, a molecular hybridization approach would aim to create a new molecule that incorporates elements of both, potentially leading to a significant increase in binding affinity.
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.comnih.gov For this compound, one might consider replacing the nitrile group with other small, electron-withdrawing groups to probe the importance of this feature for activity. For example, a tetrazole ring is a common bioisostere for a carboxylic acid, and similar replacements could be explored for the nitrile.
Scaffold hopping involves replacing the core structure (scaffold) of the molecule while retaining the key functional groups in their optimal spatial arrangement. researchgate.netrsc.org This can lead to the discovery of new chemical series with improved properties, such as better synthetic accessibility or novel intellectual property. dundee.ac.uk Starting from the this compound scaffold, one might replace the phenoxyacetonitrile (B46853) core with a different heterocyclic system that maintains the relative positions of the aminoethyl side chain and other key interaction points. chemrxiv.org
Lead Optimization Principles Guided by SAR
Lead optimization is an iterative process of modifying a promising lead compound to improve its drug-like properties. 3biotech.com Structure-activity relationship (SAR) studies are central to this process. youtube.com By systematically synthesizing and testing analogs of this compound, medicinal chemists could build a detailed understanding of how different structural modifications affect its biological activity.
For example, the following modifications could be systematically explored:
Substitution on the phenyl ring: Adding various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions on the phenyl ring could probe for additional binding interactions and influence the electronic properties of the molecule.
Modification of the amino group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic system, would explore the steric and electronic requirements of the binding pocket.
Alteration of the ethyl linker: Changing the length of the linker between the amino group and the phenyl ring could optimize the distance between key pharmacophoric features.
The data from these modifications would be compiled to build a robust SAR model, guiding the design of more potent and selective compounds. nih.govbiobide.com
Information regarding the biological activity of this compound and its analogues as specified is not available in publicly accessible research.
Extensive searches for scientific literature and data concerning the interaction of "this compound" and its close analogues with the specified biological targets yielded no specific results. Consequently, it is not possible to provide an article that meets the required standards of scientific accuracy and detail based on the provided outline.
The requested article structure is as follows:
Mechanistic Investigations of Biological Activity Associated with this compound Analogues 4.1. Receptor Binding and Ligand-Receptor Interaction Studies 4.1.1. Adrenergic Receptor Agonism/Antagonism Research 4.1.2. Dopamine Receptor Engagement Profiles 4.1.3. Adenosine (B11128) Receptor Binding Affinity and Selectivity 4.1.4. Transient Receptor Potential Melastatin 4 (TRPM4) Channel Inhibition 4.1.5. Opioid Receptor Binding and Functional Assays 4.1.6. Methodologies for Receptor Binding Assays (e.g., Label-Free Mass Spectrometry, Radioligand Binding)
No research data, such as binding affinities (Ki), potency (IC50/EC50), or functional assay results, were found that link this specific compound or its direct analogues to adrenergic, dopamine, adenosine, TRPM4, or opioid receptors.
While general information on the structure-activity relationships for ligands of these receptors is available, none of it pertains specifically to the this compound scaffold. For example, adrenergic agents are typically based on β-phenylethylamine or aryloxypropanolamine structures. uobasrah.edu.iqnih.govpharmacy180.com Similarly, literature on adenosine receptor modulators, TRPM4 inhibitors, and opioid receptor ligands does not describe compounds with this particular chemical structure. nih.govresearchgate.netresearchgate.net
Without primary research data, the creation of an accurate and informative article with the requested data tables is not feasible.
Mechanistic Investigations of Biological Activity Associated with 2 4 1 Aminoethyl Phenoxy Acetonitrile Analogues
Enzymatic Modulation and Inhibition Mechanisms
The therapeutic potential of a compound is often linked to its ability to modulate specific enzyme activities. Research into related chemical structures provides a framework for understanding potential, though unconfirmed, mechanisms for 2-[4-(1-Aminoethyl)phenoxy]acetonitrile analogues.
Phospholipase A and Acyltransferase Enzyme Family Inhibition
Phospholipases A2 (PLA2) are key enzymes in the inflammatory cascade, as they hydrolyze phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Inhibition of PLA2 is a significant target for developing anti-inflammatory drugs. nih.gov Studies have shown that various phenolic compounds can inhibit PLA2 activity. For instance, certain polyhydroxy phenolic compounds have demonstrated the ability to inhibit PLA2 by interacting with key amino acids, such as Asp49, and destabilizing the coordination of essential calcium ions in the enzyme's active site. nih.gov
Acyltransferases are a broad family of enzymes that catalyze the transfer of acyl groups and are involved in numerous physiological processes, including lipid metabolism. nih.gov For example, Ghrelin O-acyltransferase (GOAT) is responsible for the acylation of the hormone ghrelin, a crucial step for its activation. nih.gov The inhibition of specific acyltransferases is a therapeutic strategy for diseases like obesity, type 2 diabetes, and atherosclerosis. nih.govnih.gov While specific inhibitory data for this compound is not available, the general field explores peptidomimetics and small molecules as potential inhibitors for enzymes like GOAT.
Myeloperoxidase (MPO) Inhibition Mechanisms
Myeloperoxidase (MPO) is a heme enzyme found in neutrophils that plays a role in the innate immune system by producing potent oxidants like hypochlorous acid (HOCl). nih.govbohrium.comnih.gov However, chronic MPO activity is linked to tissue damage in various inflammatory diseases and cardiovascular conditions. nih.govulb.ac.be Consequently, MPO is a significant therapeutic target. ulb.ac.be
The primary mechanism of inhibition for many compounds involves interaction with the enzyme's redox intermediates. A common mechanism is the promotion and stabilization of MPO Compound II, an inactive form of the enzyme, which disrupts its catalytic cycle. nih.govbohrium.com Various anti-inflammatory drugs, phenols, and anilines have been identified as MPO inhibitors. nih.gov The inhibitory potency of these molecules is often related to their reduction potential, with an optimal potential allowing the inhibitor to reduce MPO to the inactive Compound II state without being able to reduce it back to the active enzyme. nih.govbohrium.com For example, 4-bromoaniline (B143363) was identified as a potent inhibitor with an IC50 value of 45 nM through this mechanism. nih.gov
Table 1: Examples of MPO Inhibitors and their Potency This table presents data for compounds structurally distinct from this compound to illustrate general MPO inhibition principles.
| Inhibitor | IC50 | Mechanism of Action |
|---|---|---|
| Dapsone | ~1 µM | Promotion of Compound II formation |
| Mefenamic acid | ~1 µM | Promotion of Compound II formation |
Other Enzyme Systems Targeted by this compound Derivatives
The structural features of phenoxyacetonitrile (B46853) derivatives suggest potential interactions with a variety of other enzyme systems, although specific targets for this class are not well-defined in the literature. Broadly, synthetic compounds are often screened against panels of enzymes to identify therapeutic targets. For example, studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have explored their inhibitory effects on enzymes like α-glucosidase and α-amylase as potential anti-hyperglycemic agents. researchgate.net Such studies often involve in silico docking to predict binding interactions within the enzyme's active site. researchgate.net Without specific experimental data, potential targets for this compound derivatives remain speculative.
Investigations into Antiproliferative Activity Mechanisms
The search for novel anticancer agents often involves screening compounds for their ability to inhibit the growth of cancer cells and understanding the underlying molecular mechanisms.
Cellular Target Identification in Cancer Cell Lines (General Research Focus)
The antiproliferative activity of novel chemical entities is typically evaluated against a panel of human cancer cell lines. For instance, derivatives of 2-phenylacrylonitrile (B1297842) have shown potent activity against lines such as HCT116 (colon cancer) and BEL-7402 (liver cancer), with IC50 values in the nanomolar range. nih.gov Similarly, novel quinoxaline (B1680401) derivatives have been tested against neuroblastoma cell lines like SK-N-SH and IMR-32. mdpi.com
The identification of cellular targets is a crucial next step. For some 2-phenylacrylonitrile derivatives, tubulin has been identified as a key target. These compounds can inhibit tubulin polymerization, a process vital for cell division, leading to cell cycle arrest and apoptosis. nih.gov In other studies involving 2-phenylamino-3-acyl-1,4-naphthoquinones, the mTOR protein, a key regulator of cell metabolism and growth, was identified as a potential intracellular target. mdpi.comnih.gov
Table 2: Antiproliferative Activity of Various Acrylonitrile and Quinoxaline Derivatives This table shows data for compounds with different core structures to illustrate the methodologies used in antiproliferative research.
| Compound Class | Cancer Cell Line | Activity (IC50) | Potential Cellular Target |
|---|---|---|---|
| 2-Phenylacrylonitrile Derivative (1g2a) | HCT116 | 5.9 nM | Tubulin |
| 2-Phenylacrylonitrile Derivative (1g2a) | BEL-7402 | 7.8 nM | Tubulin |
| Quinoxaline Derivative (11a) | SK-N-SH | 2.49 µM | Not Specified |
Pathways and Molecular Modulators Implicated in Cell Proliferation Control
Cell proliferation is a tightly regulated process controlled by a complex network of signaling pathways. nih.gov Cancer cells often exhibit deregulation of these pathways, leading to uncontrolled growth. nih.gov Key pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell survival and proliferation, and the pRB pathway, which controls progression through the G1 phase of the cell cycle. nih.govnih.gov
Antiproliferative compounds exert their effects by modulating these pathways. For example, compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov Other agents might target specific proteins within signaling cascades. The inhibition of mTOR, for instance, can block signals that promote cell growth and proliferation. nih.gov Mitogenic and antiproliferative signals often converge on the regulation of cyclin-dependent kinases (CDKs) and their cyclin partners, which control the progression through different phases of the cell cycle. nih.gov A thorough investigation into any novel compound would involve analyzing its effects on these key molecular modulators to elucidate its precise mechanism of antiproliferative action.
Antimicrobial and Antifungal Activity Research
Research into the antimicrobial and antifungal properties of compounds structurally related to this compound has revealed potential activity against a variety of pathogenic microorganisms. While studies on the specific target compound are not available, investigations into analogous structures, particularly those containing phenoxyacetamide moieties, provide valuable insights into their potential efficacy.
Investigations into analogues, such as N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. One study synthesized a series of these compounds and evaluated their in vitro antimicrobial activity, determining their Minimum Inhibitory Concentration (MIC) values against several bacterial strains. nih.gov
One notable derivative, referred to as compound 5e in the study, was found to be active against all tested Gram-positive bacteria at a MIC of 25 µg/mL. nih.gov This same compound also showed activity against the Gram-negative bacterium Klebsiella pneumoniae at the same concentration. nih.gov Furthermore, the synthesized phenoxyacetamide analogues exhibited significant antibacterial activity against Pseudomonas aeruginosa when compared to control drugs. nih.gov
The table below summarizes the antibacterial activity of a selection of these analogue compounds.
| Compound ID (from source) | Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5e | Staphylococcus aureus | Gram-positive | 25 |
| 5e | Bacillus subtilis | Gram-positive | 25 |
| 5e | Micrococcus luteus | Gram-positive | 25 |
| 5e | Klebsiella pneumoniae | Gram-negative | 25 |
| 5a-k (series) | Pseudomonas aeruginosa | Gram-negative | Significant Activity |
The antifungal potential of these analogues has also been explored, with studies focusing on clinically relevant fungal pathogens. In the same study of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides, the compounds were tested against the fungus Candida albicans. nih.gov
Among the derivatives synthesized, compound 5k was identified as the most active against C. albicans. nih.gov This suggests that specific substitutions on the phenyl ring play a crucial role in determining the antifungal potency of these phenoxyacetamide structures.
The antifungal activity is summarized in the table below.
| Compound ID (from source) | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5k | Candida albicans | Most active of series |
The precise mechanisms of action for this compound analogues have not been specifically elucidated. However, based on the broader class of phenolic compounds, several potential mechanisms for their antimicrobial effects can be proposed.
Phenolic compounds are known to exert their antimicrobial activity through various modes of action. nih.gov One primary mechanism is the disruption and damage of the bacterial cytoplasmic membrane. This can lead to the leakage of intracellular components and ultimately cell death. nih.gov Additionally, these compounds can inhibit the function of essential virulence factors, such as microbial enzymes and toxins. nih.gov
Another proposed mechanism involves the suppression of biofilm formation, which is a critical factor in the persistence of many chronic infections. nih.gov Furthermore, phenolic compounds may act by altering the physicochemical properties of the microbial cell, such as increasing the solubility or bioavailability of other antimicrobial agents, leading to synergistic effects. nih.gov The lipophilicity of these compounds, influenced by their specific chemical structure, is also considered a key factor in their ability to inhibit Gram-positive bacteria. mdpi.com
Other Emerging Biological Activities and Their Underlying Mechanisms
Beyond their antimicrobial potential, derivatives of the core phenoxyacetonitrile structure are being explored for other therapeutic applications. Phenoxyacetonitrile and its derivatives are utilized as intermediates in the synthesis of various pharmaceutical agents.
Notably, compounds derived from the phenoxyacetonitrile scaffold have been investigated for their potential as anti-inflammatory agents . The proposed mechanism for this activity involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Furthermore, some derivatives have shown promise as potential anticancer drugs . Preliminary studies have indicated activity against certain cancer cell lines, making them candidates for further investigation and development in oncology. The specific mechanisms underlying their cytotoxic effects on cancer cells are a subject of ongoing research.
Computational Chemistry and Molecular Modeling for 2 4 1 Aminoethyl Phenoxy Acetonitrile Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand), such as 2-[4-(1-Aminoethyl)phenoxy]acetonitrile, and a biological target, typically a protein.
Were molecular docking studies to be performed on this compound, they would aim to elucidate its binding mode within a specific protein's active site. The simulation would predict the three-dimensional conformation of the compound and its orientation relative to the protein's amino acid residues. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules.
Table 1: Hypothetical Key Interacting Residues for this compound with a Generic Kinase Target
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue |
| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Cyano group (-CN) | Serine, Threonine |
| Hydrophobic | Phenyl ring | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine |
This table is illustrative and not based on experimental or computational data for the specified compound.
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or estimated binding free energy (e.g., in kcal/mol). A lower (more negative) value typically indicates a more favorable binding interaction. By docking this compound against a panel of different proteins, researchers could computationally assess its binding specificity. High specificity for a particular target is a desirable characteristic for a potential therapeutic agent, as it can minimize off-target effects.
Table 2: Illustrative Docking Scores and Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Protein Kinase A | -8.5 | 150 |
| Protein Kinase B | -7.2 | 800 |
| Protein Kinase C | -6.1 | 2500 |
This data is hypothetical and for demonstration purposes only.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique can be used to study the conformational flexibility of this compound and the stability of its interactions with a biological target in a simulated physiological environment.
An MD simulation of this compound bound to a protein would reveal the dynamic nature of their interaction. It would show how the compound adjusts its conformation within the binding pocket and how the protein itself might change shape to accommodate the ligand. Such simulations can provide insights into the stability of the binding mode predicted by docking and can help to identify transient interactions that may be important for biological activity.
Water molecules play a critical role in molecular recognition and binding. MD simulations explicitly model the surrounding water molecules, allowing for the study of their dynamics. For this compound, simulations could identify key water molecules that mediate the interaction between the ligand and the protein, forming water-bridged hydrogen bonds. Understanding the role of these water molecules is essential for accurately predicting binding affinities and for structure-based drug design.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. For this compound, these calculations could be used to determine a variety of properties that are not accessible through classical molecular mechanics methods. This could include the precise geometry of the molecule, its electrostatic potential, and the energies of its molecular orbitals. Such information is valuable for understanding its reactivity and for parameterizing the force fields used in molecular docking and dynamics simulations.
In Silico Screening and Compound Virtual Libraries Design
In silico screening and the design of virtual libraries are powerful computational strategies to accelerate the discovery of new drug candidates. These approaches leverage the understanding of the molecular properties of a lead compound like this compound to identify or design new molecules with improved activity and properties.
Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. Techniques such as similarity searching and pharmacophore modeling are used to screen large compound databases for molecules with similar features to this compound.
Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target (e.g., a receptor or enzyme). Molecular docking is the most common SBVS method, where virtual compounds are computationally fitted into the binding site of the target to predict their binding affinity and orientation. If a biological target for this compound is identified, SBVS can be a powerful tool for discovering novel and potent inhibitors or activators.
Predictive modeling, often employing machine learning algorithms, can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structures of a series of compounds with their biological activities. By training a QSAR model on a dataset of analogs of this compound with known activities, the model can then predict the activity of new, untested analogs. This predictive capability allows for the in silico design and prioritization of novel compounds for synthesis and testing, significantly streamlining the discovery of new drug candidates.
Advanced Research Applications and Methodological Developments for 2 4 1 Aminoethyl Phenoxy Acetonitrile
Application in Chemical Biology to Interrogate Biological Pathways
As of the current date, there are no published studies that specifically apply 2-[4-(1-Aminoethyl)phenoxy]acetonitrile as a tool in chemical biology to investigate or manipulate biological pathways. The sections below reflect the absence of this information in the scientific literature.
Modulation of Specific Signaling Cascades
No research has been published demonstrating the use of this compound to modulate specific signaling cascades. Such studies would first require the identification of a primary biological target for this compound, followed by in-depth cellular and molecular biology experiments to elucidate its effects on downstream signaling events. This information is not currently available.
Identification of Cellular Targets Beyond Primary Receptors/Enzymes
The identification of primary or secondary cellular targets for this compound has not been a subject of published research. Techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction have not been reported in the context of this specific molecule.
Novel Assay Development for High-Throughput Screening of Related Compounds
There is no information available to suggest that this compound has been used as a scaffold or reference compound in the development of novel assays for high-throughput screening (HTS). The establishment of an HTS assay typically relies on a compound with known and measurable biological activity that can be used to validate the assay and to screen for other molecules with similar or improved properties. Given the lack of data on the biological activity of this compound, its use in this context has not been documented.
Miniaturized Assay Formats
The development of miniaturized assay formats, such as microfluidic chips and high-throughput screening (HTS) platforms, relies on the ability to immobilize or conjugate specific molecules to surfaces or probes. The structure of this compound offers a prime functional group for such applications.
Immobilization Potential: The primary amine on the ethyl group serves as a versatile anchor for covalent attachment to various substrates used in miniaturized assays. This can be achieved through well-established bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters, aldehydes, or epoxides, which are commonly used to functionalize surfaces of microplates, beads, or biosensor chips.
High-Throughput Screening (HTS): In HTS, compound libraries are rapidly tested for biological activity. While specific screening data for this compound is not available, its core structure is analogous to scaffolds found in pharmaceutically active molecules. The phenoxyacetonitrile (B46853) moiety is a known pharmacophore, and compounds containing it could be included in HTS campaigns for various therapeutic targets. The primary amine also allows for its use in diversity-oriented synthesis to create libraries of related compounds for screening.
A hypothetical workflow for utilizing this compound in a miniaturized assay is presented in the table below.
| Step | Action | Rationale |
| 1. Surface Activation | A glass slide or microplate well is treated to introduce reactive groups (e.g., NHS-esters). | Creates a surface ready for covalent bonding. |
| 2. Immobilization | A solution of this compound is applied to the activated surface. | The primary amine of the compound reacts with the NHS-esters, forming a stable amide bond and tethering the molecule to the surface. |
| 3. Blocking | Any remaining reactive sites on the surface are quenched with a blocking agent (e.g., bovine serum albumin). | Prevents non-specific binding of other molecules in subsequent steps. |
| 4. Interaction Assay | A fluorescently labeled protein of interest is introduced. | If the protein binds to the immobilized phenoxyacetonitrile derivative, its fluorescence can be detected, indicating an interaction. |
| 5. High-Throughput Readout | An automated plate reader or microscope scans the substrate for fluorescence. | Enables rapid screening of multiple interactions or conditions in parallel. |
Label-Free Detection Technologies
Label-free detection technologies monitor molecular interactions in real-time without the need for fluorescent or radioactive labels, which can sometimes interfere with molecular binding. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are prominent in this field mdpi.comchemspider.com.
The utility of this compound in this context is primarily as a ligand for immobilization on sensor surfaces to study its interaction with various analytes.
Surface Plasmon Resonance (SPR): In a typical SPR experiment, one molecule (the ligand) is immobilized on a gold-coated sensor chip, and another molecule (the analyte) is flowed over the surface. Binding between the two causes a change in the refractive index at the sensor surface, which is detected in real-time researchgate.net. The primary amine of this compound would allow for its straightforward immobilization onto commercially available NHS-ester activated sensor chips. This would enable researchers to screen for its binding partners (e.g., proteins, nucleic acids) from complex mixtures, providing valuable data on binding affinity and kinetics.
Bio-Layer Interferometry (BLI): BLI is another optical technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate chemspider.com. Similar to SPR, the compound could be immobilized on the biosensor tip via its amine group, allowing for the label-free, real-time analysis of its interactions with target molecules.
The table below outlines the key parameters that could be determined using these label-free methods.
| Parameter | Description | Significance |
| Association Rate Constant (k_a) | The rate at which the analyte binds to the immobilized ligand. | Indicates the speed of the binding interaction. |
| Dissociation Rate Constant (k_d) | The rate at which the analyte-ligand complex decays. | Reflects the stability of the binding complex. |
| Equilibrium Dissociation Constant (K_D) | The ratio of k_d to k_a, representing the affinity of the interaction. | A key measure of the strength of the binding interaction; lower K_D indicates higher affinity. |
Material Science and Supramolecular Chemistry Applications of Phenoxyacetonitrile Derivatives
The chemical structure of this compound makes it a promising candidate as a building block, or monomer, for the synthesis of advanced materials.
Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with ordered structures, formed from organic monomers linked by strong covalent bonds. The presence of multiple reactive sites (amine and potentially the aromatic ring) on this compound suggests its potential as a monomer for creating novel COFs. Acrylonitrile-linked COFs, for instance, have been shown to exhibit interesting fluorescence properties researchgate.net. A COF synthesized using this compound could possess unique porosity and surface chemistry, making it a candidate for applications in gas storage, separation, or catalysis.
Polymer Synthesis: The primary amine group allows this compound to be incorporated into various polymers. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The phenoxyacetonitrile moiety would be a pendant group along the polymer chain, imparting specific properties to the final material. Synthetic polymers are widely used in biomedical applications, including as drug delivery carriers mdpi.com.
Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The phenoxy ring in the compound can participate in π-π stacking interactions, while the amine and nitrile groups can act as hydrogen bond donors and acceptors. These directional, non-covalent forces could be exploited to guide the self-assembly of the molecules into well-defined, higher-order structures like gels, liquid crystals, or nanofibers. Such self-assembled materials are of great interest in areas ranging from tissue engineering to molecular electronics.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets for 2-[4-(1-Aminoethyl)phenoxy]acetonitrile Analogues
A primary avenue for future research lies in the systematic exploration of the biological targets for analogues of this compound. The core structure is amenable to the creation of large, diverse chemical libraries. By modifying the aromatic ring, the aminoethyl side chain, and the acetonitrile (B52724) group, researchers can generate a wide array of derivatives. These libraries can then be screened against panels of biological targets to identify novel interactions. For instance, phenoxy-containing compounds have been investigated as antagonists for targets like the P2Y1 receptor. nih.gov A similar high-throughput screening approach could uncover unexpected activities for new analogues.
Future work would involve synthesizing a library of derivatives and testing them against various classes of proteins, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This systematic approach could lead to the identification of first-in-class modulators for previously undrugged or challenging targets.
Table 1: Potential Target Classes for Screening of this compound Analogues
| Target Class | Rationale for Screening | Potential Therapeutic Area | Example Screening Assay |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | The phenoxy and amino groups are common motifs in GPCR ligands. | Neurology, Metabolism, Inflammation | Calcium Flux Assay or cAMP Assay |
| Kinases | The scaffold could be adapted to fit into ATP-binding pockets. | Oncology, Immunology | Enzymatic Activity Assay (e.g., ADP-Glo) |
| Ion Channels | Amine-containing structures often interact with ion channels. | Cardiovascular Disease, Pain | Patch-Clamp Electrophysiology |
| Nuclear Receptors | The aromatic core could mimic endogenous ligands. | Endocrinology, Metabolic Disorders | Reporter Gene Assay |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful strategy to accelerate the drug discovery process for this compound derivatives. nih.gov Generative deep learning models can explore vast chemical spaces to design novel molecules with desired properties in silico. researchgate.net These models can be trained on existing chemical and biological data to learn the complex relationships between molecular structure and biological activity.
A future research workflow could involve using AI to:
Generate Novel Structures: Employ generative models to create virtual libraries of analogues with high predicted affinity for a specific target.
Predict Properties: Use ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize compounds with favorable drug-like properties.
Optimize Lead Compounds: Utilize reinforcement learning to iteratively modify a lead scaffold to improve potency and selectivity while minimizing off-target effects. researchgate.net
This computational-first approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising candidates.
Table 2: Application of AI/ML Models in the Design of this compound Analogues
| AI/ML Technique | Specific Application | Expected Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecular scaffolds based on the core structure. | Generation of diverse and synthesizable virtual compounds. |
| Graph Neural Networks (GNNs) | Prediction of binding affinity to specific biological targets. | Prioritization of candidates for synthesis and biological testing. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Identification of key structural motifs responsible for activity. |
| Reinforcement Learning (RL) | Iterative optimization of lead compounds for multiple properties. | Designed molecules with balanced potency, selectivity, and ADMET profiles. researchgate.net |
Exploration of Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept of designing single molecules to interact with multiple biological targets, is a growing area of interest for treating complex diseases like cancer and metabolic disorders. nih.gov The this compound scaffold is well-suited for the development of multi-target ligands. Its multiple functional groups can be independently modified to engage with different binding sites.
Future research could focus on designing derivatives that simultaneously modulate two or more related targets in a disease pathway. For example, researchers have successfully designed dual inhibitors for targets like COX-2 and LTA4H using a fragment-growing strategy. uthscsa.edufigshare.com A similar approach could be applied here, starting with the core scaffold and extending it with fragments known to bind to other targets of interest. This strategy could lead to more efficacious therapies with potentially lower risks of drug resistance.
Table 3: Hypothetical Strategy for Designing a Dual-Target Ligand
| Molecular Fragment | Primary Target Interaction (Target A) | Secondary Target Interaction (Target B) | Design Strategy |
|---|---|---|---|
| Phenoxy Ring | Forms key hydrophobic interactions in the binding pocket of Target A. | Serves as an anchor point. | Maintain core interaction with Target A. |
| Aminoethyl Group | Forms a salt bridge or hydrogen bond with a key residue in Target A. | Can be modified to introduce a linker. | Optimize stereochemistry for Target A affinity. |
| Acetonitrile Group | Acts as a hydrogen bond acceptor or can be replaced. | Replace with a pharmacophore known to bind Target B. | Use fragment-based growing to add a moiety for Target B. uthscsa.edu |
Development of Advanced Synthetic Strategies for Complex Derivatives
Realizing the potential of this compound analogues requires robust and flexible synthetic methodologies. Future research in synthetic chemistry will be crucial for accessing novel and structurally complex derivatives. While the core can be assembled through established methods, creating diverse libraries efficiently will demand the development of advanced strategies.
Key areas for synthetic innovation include:
One-Pot Reactions: Designing multi-step sequences that can be performed in a single reaction vessel to improve efficiency and reduce waste. For example, sequential S(N)Ar substitution and oxidation strategies have been developed for other acetonitrile derivatives. nih.gov
Late-Stage Functionalization: Developing methods to modify the core structure after it has been assembled. This allows for the rapid generation of analogues from a common intermediate.
Asymmetric Synthesis: Refining methods to control the stereochemistry of the aminoethyl side chain, which is critical for specific biological interactions.
Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates or final compounds, enabling better control, scalability, and safety.
These synthetic advancements will be instrumental in building the diverse chemical libraries needed for biological screening and optimization.
Contribution of this compound Research to Fundamental Chemical and Biological Understanding
Beyond the pursuit of new drugs, research into this class of compounds can contribute significantly to our fundamental understanding of chemical and biological principles. By systematically synthesizing analogues and profiling their biological activity, researchers can build detailed Structure-Activity Relationship (SAR) models.
These models can illuminate:
How subtle changes in molecular shape, electronics, and stereochemistry influence binding to a biological target.
The principles of molecular recognition between small molecules and proteins.
The chemical features that govern a compound's ADMET properties.
The insights gained from studying the this compound scaffold could be generalizable to other chemical classes, thereby advancing the broader field of medicinal chemistry. The exploration of its derivatives serves as a case study in the intricate dance between chemical structure and biological function, providing valuable data and knowledge that can inform the design of future therapeutic agents for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
